4-(2-Nitroethyl)phenylboronic acid
Overview
Description
4-(2-Nitroethyl)phenylboronic acid is an organic compound with the molecular formula C8H10BNO4 It is a boronic acid derivative that features a phenyl ring substituted with a nitroethyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethyl)phenylboronic acid typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 4-nitroethylbenzene.
Borylation: The nitroethylbenzene is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer.
Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs and environmental impact.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Major Products
Reduction: 4-(2-Aminoethyl)phenylboronic acid.
Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used.
Scientific Research Applications
4-(2-Nitroethyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(2-Nitroethyl)phenylboronic acid involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. The nitro group can undergo reduction to form an amino group, which can further participate in additional reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitroethyl group, making it less reactive in certain transformations.
(4-Nitrophenyl)boronic acid: Contains a nitro group directly attached to the phenyl ring, leading to different reactivity patterns.
Uniqueness
4-(2-Nitroethyl)phenylboronic acid is unique due to the presence of both a nitroethyl group and a boronic acid functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[4-(2-nitroethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHOWDNLQDXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657304 | |
Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-36-5 | |
Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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